molecular formula C14H12N2O4 B112746 benzyl N-(4-nitrophenyl)carbamate CAS No. 53821-12-8

benzyl N-(4-nitrophenyl)carbamate

Cat. No. B112746
CAS RN: 53821-12-8
M. Wt: 272.26 g/mol
InChI Key: CCBJUOVCMNSVPT-UHFFFAOYSA-N
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Description

Benzyl N-(4-nitrophenyl)carbamate is a chemical compound with the CAS Number: 53821-12-8 . It has a molecular weight of 272.26 .


Synthesis Analysis

A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas has been developed . This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . A variety of N-substituted ureas, including benzyl N-(4-nitrophenyl)carbamate, were synthesized in good to excellent yields with high chemical purity .


Molecular Structure Analysis

The InChI Code for benzyl N-(4-nitrophenyl)carbamate is 1S/C14H12N2O4/c17-14 (20-10-11-4-2-1-3-5-11)15-12-6-8-13 (9-7-12)16 (18)19/h1-9H,10H2, (H,15,17) . The compound contains a total of 33 bonds, including 21 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aromatic), and 1 nitro group (aromatic) .


Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . Other methods include the reaction of amines with 4-nitrophenyl-N-benzyl carbamate followed by hydrogenation, oxidation of thiourea derivatives, metal or base-catalyzed transamidation of urea, conversion of cyanamides via Tie-mann rearrangement, and transition metal-catalyzed carbonylation of amines .


Physical And Chemical Properties Analysis

Benzyl N-(4-nitrophenyl)carbamate has a molecular weight of 272.26 . More detailed physical and chemical properties are not specified in the retrieved documents.

Scientific Research Applications

Transcarbamation and Amidation

  • Application Summary: Benzyl N-(4-nitrophenyl)carbamate is used in the process of transcarbamation and amidation. Transcarbamation is a process interchange of the alkoxy moiety in carbamate moiety. Transcarbamation increases the number of functional group transformations reactions that can possibly be executed than its mono carbamate, without affecting the other functional groups, which further broadens the scope of using carbamate as a protecting group .
  • Methods of Application: The method involves the conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating conditions .
  • Results or Outcomes: The process provides an efficient and convenient method for functional transformation. It is more advantageous than the simple amide synthesis from acid chloride and amine, due to poor solubility of some amines in organic solvents, whereas the carbamates are commonly soluble in most of the solvents .

Synthesis of Monosubstituted Ureas

  • Application Summary: Benzyl N-(4-nitrophenyl)carbamate is used in the synthesis of monosubstituted ureas. Monosubstituted ureas are found in natural products, pharmaceutical and agricultural preparations, as well as in numerous artificial receptors and self-assembled supramolecules .
  • Methods of Application: The method involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, which provides the corresponding urea in high yield and purity . This carbamate can also be employed for the derivatization of water-soluble polyamines (e.g., aminoglycoside antibiotics), while other reagents (e.g., benzylisocyanate) fail to give the desired products in any significant yield .
  • Results or Outcomes: The process provides a highly versatile and efficient two-step synthesis of monosubstituted ureas. Excellent transformations are obtained when 4-nitrophenyl-N-benzylcarbamate reacts with more sophisticated amines (such as aminoglycoside antibiotics) in aqueous solvents .

Future Directions

One paper predicted that 4-nitrophenyl benzylcarbonate would uniformly deprotect at a faster rate than 4-nitrophenyl benzylcarbamate due to differences in charge density surrounding the carbonyl carbon . This suggests potential future research directions in exploring the reactivity and applications of benzyl N-(4-nitrophenyl)carbamate and related compounds.

properties

IUPAC Name

benzyl N-(4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(20-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBJUOVCMNSVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305556
Record name Benzyl (4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-(4-nitrophenyl)carbamate

CAS RN

53821-12-8
Record name NSC171077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl (4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ Griffin, E Evers, R Davison, AE Gibson… - Journal of the …, 1996 - pubs.rsc.org
A series of 4-azidobenzylcarbamates [4-N3-C6H4-CH2-O-CO-N(H)-C6H4-X; X = H, Me, MeO, Br, Cl, NO2] have been prepared in good yield, and in high purity, by reaction of 4-…
Number of citations: 49 pubs.rsc.org
MTT Pamplona - 1994 - search.proquest.com
This work was stimulated by the search for more potent drug/prodrug combinations in the field of the aromatic nitrogen mustards, for potential used in antibody directed enzyme prodrug …
Number of citations: 4 search.proquest.com

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